6-Methyl-N-propyl-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of indene derivatives, characterized by a bicyclic structure that includes a propyl amine substituent. Its molecular formula is , and it has a molecular weight of approximately 171.24 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for pharmaceutical agents, including those with dopaminergic activity relevant to treating Parkinson's disease.
The compound is derived from 2,3-dihydro-1H-inden-1-amine, which serves as a key intermediate in various synthetic pathways. The classification of this compound falls under organic compounds, specifically amines and indenes. It is recognized in scientific literature for its structural similarity to other biologically active indene derivatives, making it an important subject of research in pharmacology.
The synthesis of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine can be accomplished through several methods:
Technical details regarding reaction conditions (temperature, pressure, solvent choice) are critical for optimizing yields and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .
The molecular structure of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine features:
The compound exhibits specific stereochemical configurations that can influence its biological activity. The spatial arrangement around the nitrogen atom and the relative positioning of substituents are crucial for its interaction with biological targets.
6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine participates in various chemical reactions:
Technical details regarding reaction mechanisms and conditions are essential for understanding how this compound can be manipulated for desired outcomes in synthetic chemistry .
The mechanism of action for compounds like 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine often involves interaction with neurotransmitter systems. Specifically:
Data from pharmacological studies suggest that modifications to the structure can enhance or diminish activity at these receptors, underscoring the importance of precise structural features .
The physical properties of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine include:
Chemical properties include:
Relevant data from studies indicate that proper handling and storage conditions can significantly affect the compound's stability and reactivity .
6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amines are primarily utilized in medicinal chemistry:
Research continues to explore new derivatives and their biological activities, emphasizing the importance of this compound in developing novel therapeutic agents .
Reductive amination remains the cornerstone for constructing the chiral indane scaffold of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine. This method typically involves the condensation of 6-methyl-1-indanone with propylamine under hydrogenation conditions, using catalysts like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperatures. The reaction achieves moderate enantioselectivity (60-70% ee) but requires subsequent chiral resolution steps to obtain pharmacologically relevant enantiopurity. Critical process parameters include precise stoichiometric control of the imine intermediate and moisture exclusion to minimize by-product formation. Post-reduction purification often involves silica gel chromatography using hexane/ethyl acetate gradients, with isolated yields typically ranging from 45-65% [5] [6].
Table 1: Key Intermediates in Traditional Synthesis
Intermediate | CAS Number | Function | Purification Method |
---|---|---|---|
6-Methyl-1-indanone | 361389-84-6 | Ketone precursor | Recrystallization (EtOAc/hexane) |
(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine | 779325-50-7 | Chiral amine building block | Chiral HPLC |
N-Propyl imine intermediate | Not specified | Transient species | In situ reduction |
Direct N-alkylation of 6-methyl-1-aminoindane with propyl halides presents a viable alternative pathway, though it faces significant regiochemical challenges. Studies demonstrate that employing n-propyl iodide in acetonitrile with potassium carbonate as base at 80°C achieves higher selectivity compared to bromide analogs. Critical to success is the use of catalytic potassium iodide (10 mol%) to enhance electrophile reactivity while minimizing dialkylation byproducts (<15%). This method typically achieves 70-75% conversion after 12 hours, though it requires careful stoichiometric control (1:1.2 amine:alkyl halide ratio) to suppress quaternary ammonium salt formation. The crude product requires acid-base workup (1M HCl/2M NaOH) followed by vacuum distillation to isolate the amine in >95% chemical purity [5].
Recent advances utilize nickel-catalyzed intramolecular hydroacylation for streamlined access to 6-methylindenone precursors. This single-step methodology employs Ni(cod)₂ (5 mol%) with trialkylphosphine ligands to facilitate carbonyl-alkyne coupling, constructing the indanone core with the 6-methyl group pre-installed. Key reaction parameters include toluene solvent at 110°C and slow addition of the alkyne substrate via syringe pump over 4 hours. This approach achieves 85-90% conversion efficiency while eliminating traditional Friedel-Crafts acylation steps that generate regioisomeric impurities. The resulting 6-methylindenone is subsequently converted to the target amine via reductive amination, shortening the synthetic sequence by three steps compared to classical routes [7].
Ligand architecture critically governs regioselectivity in nickel-catalyzed indanone formation. Tri(tert-butyl)phosphine demonstrates superior performance (98:2 regioselectivity) compared to bulkier tri(1-adamantyl)phosphine or smaller trimethylphosphine ligands. Computational studies reveal this ligand optimizes steric and electronic parameters for migratory insertion while suppressing β-hydride elimination pathways. When combined with Ni(0) precursors, this catalytic system achieves turnover numbers (TON) exceeding 400 and maintains functionality with halogenated substrates – a crucial advantage for synthesizing halogenated analogs. Reaction optimization data indicate that ligand-to-nickel ratios of 1.8:1 in anhydrous THF maximize catalytic lifetime while minimizing metal deposition [7].
Table 2: Ligand Effects in Nickel-Catalyzed Indanone Formation
Ligand | Regioselectivity (6-Me:4-Me) | Conversion (%) | Byproduct Formation (%) |
---|---|---|---|
Tri(tert-butyl)phosphine | 98:2 | 95 | <3 |
Tricyclohexylphosphine | 92:8 | 88 | 9 |
Triphenylphosphine | 85:15 | 76 | 15 |
Tris(2-furyl)phosphine | 78:22 | 70 | 22 |
Solvent-free reductive amination techniques substantially improve the environmental footprint of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine synthesis. By adsorbing 6-methyl-1-indanone and propylamine onto acidic alumina (Al₂O₃) and employing microwave irradiation (100W, 80°C), researchers achieve complete conversion within 30 minutes – a 6-fold rate acceleration versus solution-phase reactions. Sodium borohydride serves as the preferred reductant due to its stability under neat conditions. This methodology eliminates solvent waste generation while providing 90-93% isolated yield after simple filtration and minimal wash purification. Life cycle assessment confirms a 65% reduction in process mass intensity (PMI) and 80% lower energy consumption compared to traditional DCE-mediated routes [1].
Immobilized ω-transaminases enable direct enantioselective synthesis of (R)-6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine from the corresponding ketone precursor. Engineered enzymes from Arthrobacter sp. demonstrate exceptional activity toward the 6-methylindanone scaffold, utilizing isopropylamine as amine donor. Continuous flow bioreactors packed with cross-linked enzyme aggregates (CLEAs) achieve space-time yields of 150 g/L/day with >99% ee at 37°C and physiological pH. The biocatalyst maintains 90% activity over 15 operational cycles, significantly reducing production costs. This approach bypasses the need for chiral resolution or transition metal catalysts, aligning with green chemistry principles while meeting stringent enantiopurity requirements for pharmaceutical applications [7].
Table 3: Green Synthesis Method Comparison
Parameter | Solvent-Free Amination | Biocatalytic Route | Traditional Pathway |
---|---|---|---|
Reaction Time | 30 min | 8 hr | 12 hr |
Enantiomeric Excess | Racemic | >99% ee | 70% ee (requires resolution) |
Temperature | 80°C | 37°C | 25-65°C |
E-Factor | 2.1 | 1.5 | 18.7 |
Key Advantage | Zero solvent waste | Atom economy | Established methodology |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8